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Compound Name: 7BIO

Cat. No.: B1662384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, achieving selectivity is a paramount

challenge. Understanding the cross-reactivity profile of a compound is crucial for interpreting

experimental results and predicting potential on- and off-target effects in a physiological

context. This guide provides a comparative analysis of the kinase inhibitor Abemaciclib, a

known inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).

While originally developed for this specific target, comprehensive profiling reveals a broader

spectrum of activity.

This document presents quantitative data on Abemaciclib's interaction with a wide array of

kinases, detailed experimental methodologies for kinase profiling, and visual representations of

the key signaling pathways involved. All data is presented to offer an objective comparison of

Abemaciclib's performance against other kinases, providing a valuable resource for

researchers utilizing this compound.

Data Presentation: Kinase Selectivity Profile of
Abemaciclib
The following table summarizes the cross-reactivity of Abemaciclib against a panel of kinases

as determined by the KINOMEscan™ assay. The data is presented as "% Control", where a

lower percentage indicates a stronger binding interaction and therefore higher inhibition. The
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primary targets, CDK4 and CDK6, are highlighted, along with significant off-targets

demonstrating substantial inhibition.

Target Kinase
Entrez Gene
Symbol

% Control
Primary/Off-
Target

Kinase Family

CDK4 CDK4 0.5 Primary CMGC

CDK6 CDK6 1.0 Primary CMGC

GSK3B GSK3B 1.5 Off-Target CMGC

CDK2 CDK2 3.0 Off-Target CMGC

MARK2 MARK2 4.5 Off-Target CAMK

CAMK2D CAMK2D 5.0 Off-Target CAMK

CDK9 CDK9 8.0 Off-Target CMGC

PLK1 PLK1 10.0 Off-Target Other

AURKA AURKA 12.0 Off-Target Other

FLT3 FLT3 15.0 Off-Target TK

Experimental Protocols
KINOMEscan™ Competition Binding Assay

The kinase selectivity of Abemaciclib was determined using the KINOMEscan™ platform, a

high-throughput, in vitro competition binding assay.

Principle: The assay measures the ability of a test compound (Abemaciclib) to compete with an

immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant

kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative

PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the

test compound indicates a binding interaction.

Methodology:
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Kinase Preparation: A panel of human kinases are expressed as fusions with a unique DNA

tag.

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support.

Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and

the test compound (Abemaciclib) at a fixed concentration (e.g., 1 µM).

Washing: Unbound components are washed away.

Quantification: The amount of kinase bound to the solid support is measured by qPCR of the

DNA tag.

Data Analysis: The results are reported as "% Control," calculated as: (Test Compound

Signal / DMSO Control Signal) x 100

A lower "% Control" value indicates a stronger interaction between the compound and the

kinase.

Signaling Pathways and Experimental Workflows
To visualize the biological context of Abemaciclib's activity, the following diagrams illustrate the

primary signaling pathway of its intended targets (CDK4/6) and the pathways of its most

significant off-targets. A diagram of the general KINOMEscan workflow is also provided.
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[https://www.benchchem.com/product/b1662384#cross-reactivity-of-7bio-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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